molecular formula C41H62O5 B13440426 Stigmastanol O-Acetyl-trans-ferulate

Stigmastanol O-Acetyl-trans-ferulate

Cat. No.: B13440426
M. Wt: 634.9 g/mol
InChI Key: SNPAISFSKNCQCE-QIDXIAQLSA-N
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Description

Stigmastanol O-Acetyl-trans-ferulate is a phytosterol derivative that combines the properties of stigmastanol and ferulic acid. Phytosterols are plant-derived compounds structurally similar to cholesterol, and ferulic acid is a phenolic compound known for its antioxidant properties. This compound is of interest due to its potential health benefits, including cholesterol-lowering and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stigmastanol O-Acetyl-trans-ferulate typically involves the esterification of stigmastanol with ferulic acid. One common method is the chemoenzymatic approach, which uses enzymes like lipases to catalyze the esterification reaction. The reaction conditions often include the use of organic solvents such as hexane or ethyl acetate and temperatures ranging from 30°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using immobilized enzymes to enhance yield and efficiency. The use of bioreactors and continuous flow systems can further optimize the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Stigmastanol O-Acetyl-trans-ferulate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stigmastanol O-Acetyl-trans-ferulate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Stigmastanol O-Acetyl-trans-ferulate involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stigmastanol O-Acetyl-trans-ferulate is unique due to its combined properties of stigmastanol and ferulic acid, offering both cholesterol-lowering and antioxidant benefits. This dual functionality makes it a promising compound for therapeutic and industrial applications .

Properties

Molecular Formula

C41H62O5

Molecular Weight

634.9 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C41H62O5/c1-9-30(26(2)3)13-10-27(4)34-16-17-35-33-15-14-31-25-32(20-22-40(31,6)36(33)21-23-41(34,35)7)46-39(43)19-12-29-11-18-37(45-28(5)42)38(24-29)44-8/h11-12,18-19,24,26-27,30-36H,9-10,13-17,20-23,25H2,1-8H3/b19-12+/t27-,30-,31+,32+,33+,34-,35+,36+,40+,41-/m1/s1

InChI Key

SNPAISFSKNCQCE-QIDXIAQLSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)OC(=O)C)OC)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)OC(=O)C)OC)C)C)C(C)C

Origin of Product

United States

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